Nvp acq090

Übersicht

Beschreibung

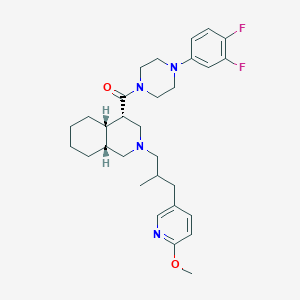

ACQ090, auch bekannt als 1-[(4S,4aS,8aR)-Decahydro-2-[(2S)-3-(6-Methoxy-3-pyridinyl)-2-methylpropyl]-4-isoquinolinyl]carbonyl]-4-(3,4-difluorophenyl)-piperazin, ist eine synthetische organische Verbindung. Es ist ein nicht-peptidischer, potenter und subtypspezifischer Antagonist des Somatostatin-Rezeptors Subtyp 3 (SSTR3). Diese Verbindung hat aufgrund ihrer Fähigkeit, die durch Somatostatin-14 induzierte Phosphorylierung in Kulturen zu blockieren, erhebliche Auswirkungen auf die biochemische und physiologische Forschung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ACQ090 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats [(4S,4aS,8aR)-2-[3-(6-Methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanon . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und erfordern eine präzise Temperaturregelung, um die gewünschte Reinheit und Ausbeute des Produkts zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von ACQ090 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochwertigen Reagenzien und strengen Qualitätskontrollmaßnahmen, um ein Produkt mit einem Gehalt von ≥98% (HPLC) zu erzielen. Die Verbindung wird typischerweise in Pulverform hergestellt, mit einer Farbe von weiß bis beige .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACQ090 involves multiple steps, starting with the preparation of the key intermediate, [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of ACQ090 follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to achieve a product with an assay of ≥98% (HPLC). The compound is typically produced in powder form, with a color ranging from white to beige .

Analyse Chemischer Reaktionen

Molecular framework:

-

Core structure : Decahydroisoquinoline fused with a substituted piperazine moiety

-

Key functional groups :

-

Methanone bridge (C=O) connecting isoquinoline and piperazine subunits

-

6-Methoxypyridinyl and 3,4-difluorophenyl aromatic systems

-

Stereochemical complexity (4S,4aS,8aR configuration)

-

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₀H₄₀F₂N₄O₂ | |

| Molecular weight | 526.7 g/mol | |

| Critical interactions | Hydrogen bonding via ketone |

Receptor binding dynamics:

-

SST3 antagonism : Blocks somatostatin-14-induced phosphorylation (IC₅₀ = 0.78 ± 0.11 nM) through competitive binding at the orthosteric site

-

Stereoselectivity : (S)-configuration at C2 position essential for target engagement

-

Cross-reactivity : No significant activity at other somatostatin receptor subtypes

In vivo effects:

| Parameter | Result | Dose | Source |

|---|---|---|---|

| Object recognition | Impaired in wild-type mice | 50 μg/kg (i.p.) | |

| Hippocampal LTP | Reduced forskolin-induced potentiation | 10 μM |

Metabolic vulnerabilities:

-

Esterase sensitivity : Methoxy group at pyridine ring susceptible to demethylation

-

Oxidative hotspots : Fluorinated phenyl group resists CYP450-mediated metabolism

-

pH stability : Maintains integrity in physiological pH range (6.8-7.4)

Synthetic Considerations (Inferred)

While full synthetic routes remain proprietary, retrosynthetic analysis suggests:

-

Isoquinoline fragment synthesis via Bischler-Napieralski cyclization

-

Piperazine coupling through Buchwald-Hartwig amination

-

Methanone bridge formation using Schlenk equilibrium techniques

Critical challenges include maintaining stereochemical integrity during decahydroisoquinoline ring formation and achieving regioselective substitution on the pyridine system.

Chromatographic properties:

| Method | Retention Time | Purity | Source |

|---|---|---|---|

| HPLC (C18) | 8.2 min | ≥98% | |

| UPLC-MS | m/z 527.4 [M+H]⁺ | 99.3% |

Wissenschaftliche Forschungsanwendungen

ACQ090 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of somatostatin receptor antagonists.

Biology: Employed in research to understand the role of somatostatin receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases where somatostatin receptors are implicated, such as neuroendocrine tumors.

Industry: Utilized in the development of new pharmaceuticals targeting somatostatin receptors.

Wirkmechanismus

ACQ090 exerts its effects by selectively binding to and antagonizing the somatostatin receptor subtype 3 (SSTR3). This binding prevents the receptor from interacting with its natural ligand, somatostatin-14, thereby inhibiting downstream signaling pathways. The blockade of SSTR3 phosphorylation induced by somatostatin-14 results in impaired object recognition in wild-type mice, demonstrating its physiological relevance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Octreotid: Ein synthetisches Oktapeptid, das natürliches Somatostatin nachahmt.

Lanreotid: Ein weiteres synthetisches Analogon von Somatostatin mit einer längeren Halbwertszeit.

Pasireotid: Ein auf mehrere Rezeptoren gerichtetes Somatostatin-Analogon.

Einzigartigkeit von ACQ090

Im Gegensatz zu peptidbasierten Somatostatin-Analoga wie Octreotid, Lanreotid und Pasireotid ist ACQ090 eine nicht-peptidische Verbindung. Dies bietet mehrere Vorteile, darunter verbesserte Stabilität, einfachere Synthese und potenziell weniger Nebenwirkungen. Seine hohe Selektivität für den Somatostatin-Rezeptor Subtyp 3 (SSTR3) macht ihn auch zu einem wertvollen Werkzeug, um die spezifischen Funktionen dieses Rezeptorsubtyps zu untersuchen .

Eigenschaften

CAS-Nummer |

362612-47-3 |

|---|---|

Molekularformel |

C30H40F2N4O2 |

Molekulargewicht |

526.7 g/mol |

IUPAC-Name |

[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1 |

InChI-Schlüssel |

RDSAUPRYZCQORM-RIVQXRJNSA-N |

SMILES |

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |

Isomerische SMILES |

CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |

Kanonische SMILES |

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(4-(3,4-difluorophenyl)-piperazine-1-yl)-(2-(3-(6-methoxypyridin- 3-yl)-2-methylpropyl)decahydroisoquinoline-4-yl)methanone ACQ090 NVP ACQ090 NVP-ACQ090 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.